molecular formula C17H19F2N3O2 B10897647 Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B10897647
M. Wt: 335.35 g/mol
InChI Key: QBZFJGHQYQVBBE-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl and P-tolyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Functional Group Modifications: The difluoromethyl and P-tolyl groups are introduced through selective substitution reactions.

    Esterification: The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the difluoromethyl group or other parts of the molecule.

    Substitution: The aromatic P-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins to exert their effects. The difluoromethyl and P-tolyl groups may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(methyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
  • Ethyl 7-(difluoromethyl)-5-(phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Uniqueness

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to the presence of both difluoromethyl and P-tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS No. 438217-88-0) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₇F₂N₃O₂
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 438217-88-0

The structure of the compound features a tetrahydropyrimidine core with a difluoromethyl group and a p-tolyl substituent, which are critical for its biological activity.

Pharmacological Activities

Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit a variety of biological activities including:

  • Antitumor Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, certain pyrazole derivatives have been reported to inhibit key kinases involved in tumor progression such as BRAF(V600E) and EGFR . this compound may possess similar properties due to its structural analogies.
  • Anti-inflammatory Effects : Pyrazolo derivatives often act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Specific studies have demonstrated that related compounds can significantly reduce edema in animal models .
  • Antibacterial and Antifungal Activity : Some derivatives have shown promising antibacterial and antifungal effects, making them potential candidates for treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the substituents on the pyrazole ring can enhance potency against specific targets. For instance:

SubstituentActivityReference
P-TolylEnhances anti-inflammatory activity
DifluoromethylIncreases selectivity for certain enzymes

Case Studies

  • Antitumor Efficacy : A study evaluating various pyrazolo derivatives demonstrated that those with similar structural features to this compound exhibited IC₅₀ values in the nanomolar range against human cancer cell lines such as HEPG2 and MCF-7. The results suggest a robust antitumor potential associated with the compound's structure .
  • Anti-inflammatory Activity : In vivo studies showed that related compounds significantly inhibited COX enzymes in rodent models of inflammation. The efficacy was measured by comparing edema reduction against standard anti-inflammatory drugs like celecoxib .

Properties

Molecular Formula

C17H19F2N3O2

Molecular Weight

335.35 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H19F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-7,9,13-15,21H,3,8H2,1-2H3

InChI Key

QBZFJGHQYQVBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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